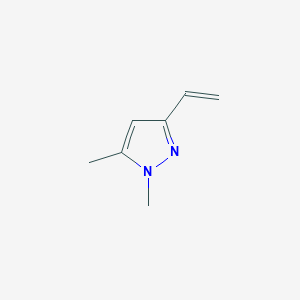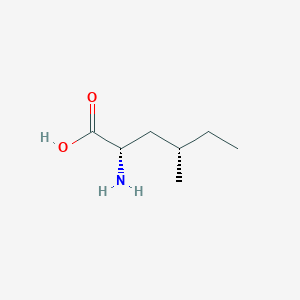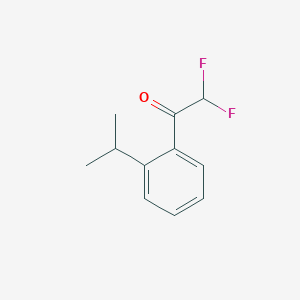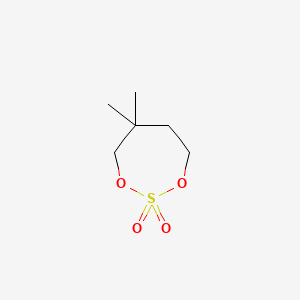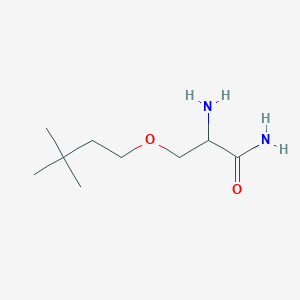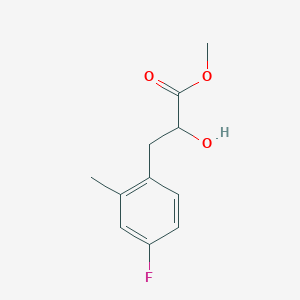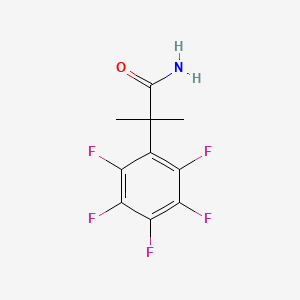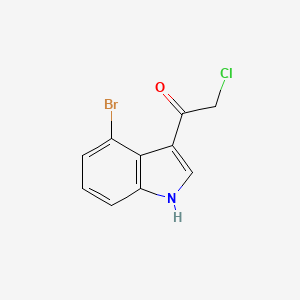
1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-1H-indol-3-yl)-2-chloroethan-1-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine and chlorine atoms in the structure of this compound makes it a halogenated indole derivative, which can exhibit unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one typically involves the halogenation of indole derivatives. One common method includes the bromination of indole at the 4-position, followed by the introduction of a chloroethanone group at the 3-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .
Analyse Des Réactions Chimiques
1-(4-Bromo-1H-indol-3-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different oxidation states or reduced forms of the indole ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Bromo-1H-indol-3-yl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving halogenated indoles, which are known to exhibit various biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial applications
Mécanisme D'action
The mechanism of action of 1-(4-bromo-1H-indol-3-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparaison Avec Des Composés Similaires
1-(4-Bromo-1H-indol-3-yl)-2-chloroethan-1-one can be compared with other halogenated indole derivatives, such as:
2-(4-Bromo-1H-indol-3-yl)acetonitrile: Similar in structure but with a nitrile group instead of a chloroethanone group.
2-(4-Bromo-1H-indol-3-yl)acetic acid: Contains a carboxylic acid group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the chloroethanone group, which can impart distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H7BrClNO |
|---|---|
Poids moléculaire |
272.52 g/mol |
Nom IUPAC |
1-(4-bromo-1H-indol-3-yl)-2-chloroethanone |
InChI |
InChI=1S/C10H7BrClNO/c11-7-2-1-3-8-10(7)6(5-13-8)9(14)4-12/h1-3,5,13H,4H2 |
Clé InChI |
NKKIUSGVINNMLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



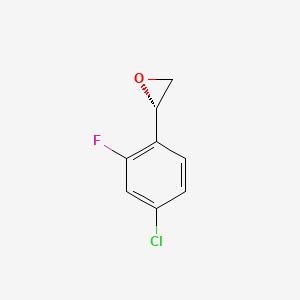
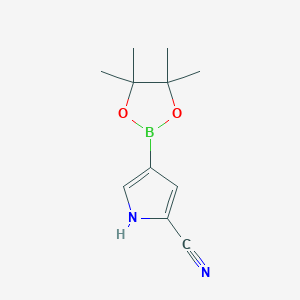
![2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B15318647.png)
![Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl-](/img/structure/B15318648.png)
